Silver;acetaldehyde
Description
Silver is a transition metal that forms diverse complexes, particularly in its +1 oxidation state, with ligands such as nitrogen, sulfur, and oxygen (e.g., silver acetate, AgC₂H₃O₂) . These complexes exhibit unique reactivity, making them valuable in catalysis, sensor technology, and organic synthesis. Acetaldehyde (CH₃CHO), a volatile aldehyde, is notable for its role in industrial processes (e.g., polymer production) and biochemical pathways (e.g., ethanol metabolism) . Its reducibility enables reactions with silver ions, such as the silver mirror reaction, which is a cornerstone of aldehyde characterization .
Properties
CAS No. |
189503-17-1 |
|---|---|
Molecular Formula |
C2H4AgO+ |
Molecular Weight |
151.92 g/mol |
IUPAC Name |
silver;acetaldehyde |
InChI |
InChI=1S/C2H4O.Ag/c1-2-3;/h2H,1H3;/q;+1 |
InChI Key |
RWSNUGDCDRJTBM-UHFFFAOYSA-N |
Canonical SMILES |
CC=O.[Ag+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Ethyl Alcohol: Ethyl alcohol (CH₃CH₂OH) undergoes oxidation in the presence of acidified potassium dichromate (K₂Cr₂O₇) or aqueous/alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethyl Alcohol: Ethyl alcohol undergoes catalytic dehydrogenation in the presence of a copper catalyst at 573 K to produce acetaldehyde.
Rosenmund’s Reduction: Acetaldehyde can be prepared by the reduction of acetyl chloride with hydrogen in the presence of palladium deposited over barium sulfate along with a small amount of sulfur or quinoline.
Wacker Process: Ethene can be converted to acetaldehyde by reacting with an aqueous solution containing palladium chloride and cupric chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: Acetaldehyde can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
Acetic Acid: Formed from the oxidation of acetaldehyde.
Scientific Research Applications
Silver;acetaldehyde has various applications in scientific research:
Mechanism of Action
The mechanism of action of silver;acetaldehyde involves the catalytic properties of silver and the reactivity of acetaldehyde. Silver acts as a catalyst in various oxidation and dehydrogenation reactions, while acetaldehyde undergoes oxidation, reduction, and substitution reactions. In biological systems, acetaldehyde is metabolized by aldehyde dehydrogenase to acetic acid .
Comparison with Similar Compounds
Comparison with Similar Silver Compounds
Silver compounds vary significantly in ligand coordination and reactivity. Below is a comparative analysis:
Table 1: Key Silver Compounds and Their Properties
- Silver Acetate vs. Silver Nitrate: Silver nitrate (AgNO₃) reacts vigorously with aldehydes under alkaline conditions to form metallic silver (e.g., Tollens' test). In contrast, silver acetate requires specific pH adjustments (e.g., NaOH) and ethanol to moderate reaction kinetics, achieving ~75% success in mirror formation .
- Silver Acetate vs. Silver(I) Oxide : Ag₂O is less reactive toward aldehydes due to its stable oxide lattice, limiting its use in redox reactions .
Comparison with Similar Aldehydes
Acetaldehyde’s reactivity with silver is distinct among aldehydes:
Table 2: Aldehydes in Silver-Based Reactions
*Note: Data inferred from comparative aldehyde reactivity trends.
- Acetaldehyde vs. Formaldehyde: Formaldehyde’s higher reducibility enables faster silver mirror formation under milder conditions. However, acetaldehyde’s intermediate reactivity allows controlled deposition, critical in nanotechnology applications .
- Acetaldehyde vs. Propionaldehyde : Longer alkyl chains in propionaldehyde sterically hinder silver ion reduction, reducing efficiency .
Key Research Findings
Silver Mirror Reaction Optimization: Acetaldehyde requires precise pH (12) and ethanol addition to delay premature silver nucleation, achieving 75% success versus >90% for formaldehyde .
Environmental and Health Impacts: Acetaldehyde reacts with polyphenols in beverages, altering sensory profiles , and forms reactive intermediates in ethanol-based sanitizers .
Structural Influences: Silver acetate’s oxygen ligands provide moderate stability, contrasting with nitrogen ligands in AgNO₃, which enhance redox activity .
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